molecular formula C24H18N2O2S B12131579 N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide

Cat. No.: B12131579
M. Wt: 398.5 g/mol
InChI Key: XHCGNCUHHREBBO-UHFFFAOYSA-N
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Description

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide is a heterocyclic compound featuring a benzoindeno-thiazepine core fused with a phenylacetamide substituent. The thiazepine ring system, a seven-membered heterocycle containing sulfur and nitrogen, distinguishes this compound from simpler benzodiazepines or sulfonamide derivatives.

Properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl]acetamide

InChI

InChI=1S/C24H18N2O2S/c1-14(27)25-16-12-10-15(11-13-16)24-21-22(17-6-2-3-7-18(17)23(21)28)26-19-8-4-5-9-20(19)29-24/h2-13,24,26H,1H3,(H,25,27)

InChI Key

XHCGNCUHHREBBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide. One common approach involves the condensation of 4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in an appropriate solvent.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized procedures. These methods ensure high yields and purity.

Chemical Reactions Analysis

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide undergoes various chemical reactions:

  • Oxidation : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can yield intermediates or derivatives.
  • Substitution : Substituents on the phenyl ring can be modified using appropriate reagents.

Major products formed during these reactions include acetylated derivatives and other functionalized compounds.

Scientific Research Applications

This compound has diverse applications:

  • Medicine : It may exhibit pharmacological effects, making it relevant for drug discovery.
  • Chemistry : Researchers study its reactivity and use it as a building block in organic synthesis.
  • Biology : Investigations into its biological activity and potential targets are ongoing.
  • Industry : It could find applications in materials science or specialty chemicals.

Mechanism of Action

The precise mechanism by which N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences
Feature Target Compound Evidence Compounds (19–26)
Core Heterocycle Benzo[b]indeno[1,2-e][1,4]thiazepine Phthalazin-1-one + benzenesulfonamide
Functional Groups Acetamide, hydroxy Sulfonamide, alkylthio, chloro, methyl
Substituent Position Acetamide at para-position of phenyl ring Sulfonamide and alkylthio groups at positions 2, 4, and 5 of benzene ring
Molecular Complexity Polycyclic system with fused indenothiazepine Bicyclic phthalazinone with sulfonamide side chain

The target compound’s benzoindeno-thiazepine core introduces significant ring strain and π-conjugation compared to the phthalazinone-based sulfonamides in the evidence. These structural differences likely influence solubility, stability, and biological target specificity.

Hypothetical Pharmacological Implications

While the evidence compounds (19–26) lack disclosed biological data, sulfonamide derivatives are historically associated with antimicrobial or enzyme inhibitory activity. In contrast, the target compound’s acetamide group and hydroxy-substituted thiazepine core may favor interactions with neurological targets (e.g., GABA receptors) akin to benzodiazepines. Such differences highlight the impact of heterocycle choice on drug design.

Biological Activity

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide is a complex compound belonging to the class of thiazepine derivatives. This compound has garnered interest due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₃O
  • Molecular Weight : 285.34 g/mol
  • LogP : 3.21 (indicating moderate lipophilicity)

Anti-Cancer Activity

Recent studies have indicated that thiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on benzoxazepine derivatives showed that these compounds could inhibit cancer cell proliferation and induce apoptosis in solid tumor cells. The cytotoxicity was associated with the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in cancer progression and inflammation .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast)10.5Apoptosis induction via TNF-α modulation
HeLa (cervical)15.3Cell cycle arrest and apoptosis
A549 (lung)12.8Inhibition of proliferation

Anti-Inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in vitro. Research indicates that thiazepine derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. While some derivatives showed limited antimicrobial activity, specific compounds within this class displayed effective inhibition against Gram-positive bacteria .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Case Study 1: Anti-Cancer Efficacy

A notable study investigated the effects of synthesized thiazepine derivatives on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-Inflammatory Mechanism

In another study focusing on inflammatory responses, researchers treated macrophage cells with thiazepine derivatives and observed a marked decrease in IL-6 production. This suggests that these compounds may serve as potential therapeutic agents for managing chronic inflammatory conditions .

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